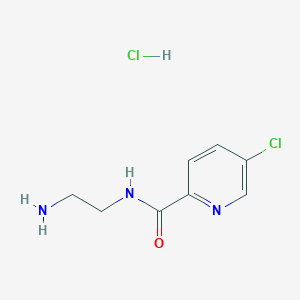
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde
説明
Synthesis Analysis
The synthesis of compounds related to 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde often involves amine-catalyzed cascade annulation and aromatization sequences, utilizing substrates like β'-acetoxy allenoates and 1,2-bisnucleophiles. For instance, an amine-catalyzed cascade (3 + 2) annulation and subsequent oxidative aromatization have been developed to afford fully substituted thiophene-2-carbaldehyde and 1H-pyrrole derivatives (Ni, Wang, & Tong, 2016).
Molecular Structure Analysis
The molecular structure of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde and related compounds is characterized by the presence of thiophene and pyrrole rings. The structural elucidation typically involves NMR, IR, and crystallography to determine the configuration and conformation of these heterocycles, providing insights into their reactivity and interactions (Mackie et al., 1973).
Chemical Reactions and Properties
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde and its analogs participate in a variety of chemical reactions, including condensation, annulation, and substitution, leading to the formation of complex molecules with potential bioactive properties. These reactions are pivotal for the synthesis of analgesic, anti-inflammatory agents, and novel fluorophores, showcasing the compound's versatility in organic synthesis (Benachenhou et al., 1988; Schmidt et al., 2009).
Physical Properties Analysis
The physical properties of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and chemical synthesis. These properties are often influenced by the compound's molecular structure and substituents, affecting its stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the molecule. The presence of the aldehyde group in 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde makes it a valuable intermediate for further functionalization and application in the synthesis of heterocyclic compounds.
For more in-depth analysis and data on 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde and related compounds, including synthesis methods, molecular structure, and chemical properties, the following references provide comprehensive insights:
科学的研究の応用
Magnetic Materials : A study by Giannopoulos et al. (2014) utilized a derivative of this compound (1-methyl-1H-pyrrole-2-carbaldehyde oxime) to create a new Mn(III)25 barrel-like cluster linked via Na(+) cations, exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Pharmaceuticals : Research by Benachenhou et al. (1988) indicated that compounds synthesized from thiophene dicarbaldehydes (a class to which the compound belongs) have potential as analgesic and anti-inflammatory agents (Benachenhou et al., 1988).
Organic Synthesis : Smari et al. (2015) explored the reactivity of 3-(pyrrol-1-yl)thiophene derivatives in Pd-catalyzed direct arylations, enabling regioselective arylation at specific positions of the thiophene ring (Smari et al., 2015).
Polymer Science : A study on polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole by Pandule et al. (2014) found these polymers to have higher electrical conductivity and good thermal stability up to 400°C (Pandule et al., 2014).
Catalysis : Vinoth et al. (2021) showed that half-sandwich (α -p-cymene) ruthenium(II) complexes with heterocyclic hydrazone derivatives, a category including our compound of interest, can catalyze the cyanosilylation of aldehydes (Vinoth et al., 2021).
Natural Product Synthesis : Karousis et al. (2006) discussed the synthesis of (E)-3-(1H-Pyrrol-3-yl)prop-2-ene derivatives using organophosphorous reagents, leading to natural products (Karousis et al., 2006).
Chemical Synthesis : Research by Cadamuro et al. (1996) achieved yields of 41-88% in synthesizing 3-substituted and 3,4-disubstituted pyrrole-2,5-dicarbaldehydes, starting from pyrrole (Cadamuro et al., 1996).
Metallorganic Chemistry : A study by Dey et al. (2003) isolated 2-hydroxyphenyl 5-(pyrrol-2-yl)-3H-pyrrolizin-6-yl ketone from the base-catalyzed condensation of 2-hydroxyacetophenone with pyrrole-2-carbaldehyde (Dey et al., 2003).
将来の方向性
The study of “3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde” and similar compounds could provide valuable insights into the properties and potential applications of pyrrole- and thiophene-containing compounds. Future research could focus on exploring the synthesis, reactivity, and biological activity of these compounds .
特性
IUPAC Name |
3-pyrrol-1-ylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPLIVBOMRNPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380165 | |
| Record name | 3-(1H-Pyrrol-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde | |
CAS RN |
107073-28-9 | |
| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107073-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Pyrrol-1-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)
